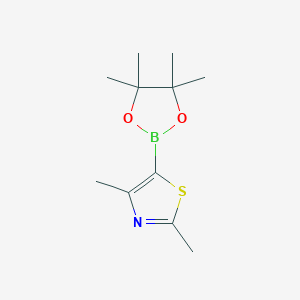

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole

Description

Properties

IUPAC Name |

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2S/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDPQHPHNHZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594463 | |

| Record name | 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-13-9 | |

| Record name | 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group. One common method includes:

Formation of the Thiazole Ring: Starting with appropriate thioamide and α-haloketone precursors, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.

Introduction of the Dioxaborolane Group: The thiazole intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydrothiazoles.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development :

- The compound is utilized in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with biological targets makes it a valuable intermediate in drug design. For instance, it has been involved in the development of anti-cancer agents by modifying existing thiazole frameworks to enhance bioactivity and selectivity against cancer cells .

- Targeted Therapy :

Materials Science Applications

- Polymer Chemistry :

- Optoelectronic Devices :

Agricultural Chemistry Applications

- Pesticide Formulation :

- Fertilizer Enhancements :

Synthesis of Anticancer Agents

A study demonstrated the synthesis of a new class of anticancer agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .

Development of Boron-Based Polymers

In another study focusing on materials science applications, researchers synthesized a series of polymers incorporating this thiazole derivative. These polymers exhibited improved thermal stability and mechanical strength compared to traditional materials, indicating potential for industrial applications .

Mechanism of Action

The mechanism by which 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. In biological systems, the thiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Commercial availability of the target compound at 97% purity implies optimized large-scale synthesis .

Cross-Coupling Reactivity

- The pinacol boronate group enables participation in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages. Reactivity trends:

Structural and Crystallographic Insights

- Crystal Packing : Isostructural analogs (e.g., halogen-substituted thiazoles in ) exhibit similar conformations but differ in intermolecular interactions. For example, chloro vs. bromo substituents adjust van der Waals contacts without altering overall symmetry .

- Planarity : The thiazole ring in the target compound is expected to be planar, with the dioxaborolane group oriented perpendicularly, as seen in related structures .

Biological Activity

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines elements of thiazole and boron chemistry, which may contribute to its biological activity. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H19BN2O

- Molecular Weight : 223.2 g/mol

The structure features a thiazole ring substituted with a dimethyl group and a boron-containing moiety. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 4 to 8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .

- Antitubercular Activity : It exhibited potent activity against Mycobacterium tuberculosis strains with MIC values of 0.5–1.0 µg/mL, suggesting potential as an antitubercular agent .

Cytotoxicity and Cancer Activity

The compound's cytotoxic effects were evaluated in various cancer cell lines:

- Cell Lines Tested : The compound was tested on MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancer) cell lines.

- IC50 Values : It showed an IC50 of 0.126 µM against MDA-MB-231 cells while having significantly less effect on MCF10A cells, indicating a selective cytotoxicity towards cancer cells .

The biological mechanisms underlying the activities of this compound include:

- GSK-3β Inhibition : The compound has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cancer and neuroinflammation .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, contributing to its antitumor effects .

Case Studies

Several case studies have demonstrated the efficacy of this compound in vivo:

- Animal Models : In BALB/c nude mice models inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .

- Toxicity Studies : Subacute toxicity studies showed acceptable safety profiles at high doses (up to 800 mg/kg), indicating its potential for further development as an anticancer agent .

Tables Summarizing Biological Activity

Q & A

Q. Q1. What are the established synthetic routes for 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole?

A common method involves lithiation-borylation of thiazole derivatives. For example, 2-(trimethylsilyl)-1,3-thiazole is treated with n-butyllithium at low temperatures (−78°C), followed by triisopropylborate and pinacol, yielding the boronate ester. This method achieves ~70% yield, with purity confirmed via H-NMR (δ = 1.27–1.38 ppm for pinacol methyl groups) and C-NMR (δ = 84.50 ppm for dioxaborolane carbons) . Alternative routes include Suzuki-Miyaura cross-coupling , where the boronate moiety enables coupling with aryl halides under palladium catalysis .

Q. Q2. How is structural validation performed for this compound?

Key techniques include:

- NMR spectroscopy : Distinct H-NMR signals at δ = 8.33 and 8.99 ppm correspond to thiazole protons. B-NMR (if available) shows a peak near δ = 30 ppm for the boronate ester .

- X-ray crystallography : Programs like SHELXL and OLEX2 refine crystal structures, with validation metrics (e.g., R-factors < 5%) ensuring accuracy .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 61.76%, H: 8.23%, N: 5.37%) .

Advanced Synthetic Applications

Q. Q3. How can this compound be functionalized for drug discovery?

The boronate group enables direct C-H amidation . For example, reacting the thiazole with 2-((adamantan-1-yl)amino)-2-oxoacetic acid and (NH)SO in DMSO at 50°C yields carboxamide derivatives (50% yield). This method avoids transition-metal catalysts, reducing metal contamination risks .

Q. Q4. What strategies optimize Suzuki-Miyaura cross-coupling with this boronate ester?

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl are effective for aryl halide coupling.

- Solvent/base systems : DME or THF with CsCO enhances reactivity .

- Temperature control : Reactions typically proceed at 80–100°C, monitored by TLC or HPLC.

Material Science Applications

Q. Q5. How is this compound used in organic electronics?

It serves as a key intermediate in OLEDs . For example, coupling with carbazole or phenoxazine derivatives via Suzuki reactions produces electron-donor moieties for thermally activated delayed fluorescence (TADF) emitters. These materials exhibit high external quantum efficiency (>20%) in device testing .

Biological Activity and Computational Studies

Q. Q6. What computational methods predict its bioactivity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like α-glucosidase or RAF kinases. Docking scores (e.g., −9.2 kcal/mol for kinase inhibition) guide experimental validation. Pharmacophore modeling further identifies critical interactions (e.g., hydrogen bonding with thiazole nitrogen) .

Q. Q7. Are there known contradictions in reported biological data?

Discrepancies in enzyme inhibition IC values may arise from assay conditions (e.g., pH, substrate concentration). For example, α-glucosidase inhibition by thiazole-triazole hybrids varies by 10-fold across studies, necessitating standardized protocols .

Data Analysis and Troubleshooting

Q. Q8. How are conflicting synthetic yields resolved?

Divergent yields (e.g., 50% vs. 70% in amidation reactions) are analyzed via:

- Reaction monitoring : In-situ IR or LC-MS identifies intermediates.

- Purification optimization : Trituration with water vs. column chromatography impacts purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.